molecular formula C13H11NO4 B14871286 5-methoxy-4-oxo-N-phenyl-4H-pyran-2-carboxamide

5-methoxy-4-oxo-N-phenyl-4H-pyran-2-carboxamide

Cat. No.: B14871286
M. Wt: 245.23 g/mol
InChI Key: IIILNXDBYJCNTB-UHFFFAOYSA-N
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Description

5-methoxy-4-oxo-N-phenyl-4H-pyran-2-carboxamide is a heterocyclic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-4-oxo-N-phenyl-4H-pyran-2-carboxamide typically involves a multi-step process. One common method includes the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base to form the chromone core.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-4-oxo-N-phenyl-4H-pyran-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

5-methoxy-4-oxo-N-phenyl-4H-pyran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-methoxy-4-oxo-N-phenyl-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit monoamine oxidase B (MAO-B) or act as a ligand for adenosine receptors, thereby modulating neurotransmitter levels and exerting neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromone derivatives such as:

Uniqueness

What sets 5-methoxy-4-oxo-N-phenyl-4H-pyran-2-carboxamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group at the 5-position and the phenyl group at the N-position contributes to its distinct reactivity and potential therapeutic applications .

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

5-methoxy-4-oxo-N-phenylpyran-2-carboxamide

InChI

InChI=1S/C13H11NO4/c1-17-12-8-18-11(7-10(12)15)13(16)14-9-5-3-2-4-6-9/h2-8H,1H3,(H,14,16)

InChI Key

IIILNXDBYJCNTB-UHFFFAOYSA-N

Canonical SMILES

COC1=COC(=CC1=O)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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